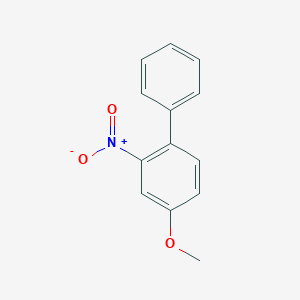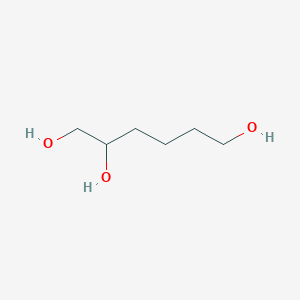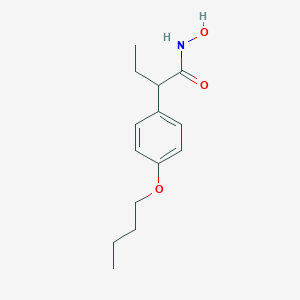
2-(4-butoxyphenyl)-n-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(p-Butoxyphenyl)butanohydroxamic acid: is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol. This compound belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-butoxyphenyl)-n-hydroxybutanamide typically involves the reaction of a butanohydroxamic acid derivative with a p-butoxyphenyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Alpha-(p-Butoxyphenyl)butanohydroxamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of substituted hydroxamic acids or other derivatives.
Scientific Research Applications
Alpha-(p-Butoxyphenyl)butanohydroxamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its anticancer properties due to its ability to inhibit histone deacetylases (HDACs), which are involved in cell cycle regulation.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-butoxyphenyl)-n-hydroxybutanamide involves its ability to chelate metal ions, particularly iron (Fe) and zinc (Zn). This chelation disrupts the function of metalloenzymes, leading to the inhibition of their activity. In the case of HDAC inhibition, the compound binds to the active site of the enzyme, preventing the deacetylation of histone proteins, which results in altered gene expression and inhibition of cancer cell growth .
Comparison with Similar Compounds
Marimastat: A potent matrix metalloprotease inhibitor with a similar hydroxamic acid moiety.
Belinostat, Panobinostat, Vorinostat: HDAC inhibitors with hydroxamic acid groups, used in cancer therapy.
Uniqueness: Alpha-(p-Butoxyphenyl)butanohydroxamic acid is unique due to its specific structural features, such as the p-butoxyphenyl group, which may confer distinct binding properties and biological activities compared to other hydroxamic acid derivatives .
Properties
CAS No. |
15560-24-4 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-N-hydroxybutanamide |
InChI |
InChI=1S/C14H21NO3/c1-3-5-10-18-12-8-6-11(7-9-12)13(4-2)14(16)15-17/h6-9,13,17H,3-5,10H2,1-2H3,(H,15,16) |
InChI Key |
LNAOLPBKJQWTOC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(CC)C(=O)NO |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(CC)C(=O)NO |
Synonyms |
2-(p-Butoxyphenyl)butyrohydroxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


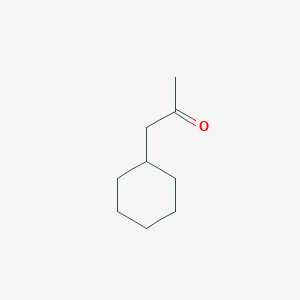
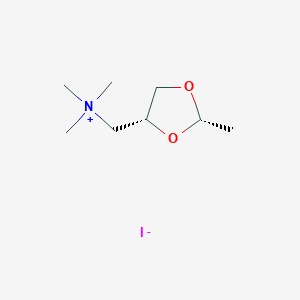
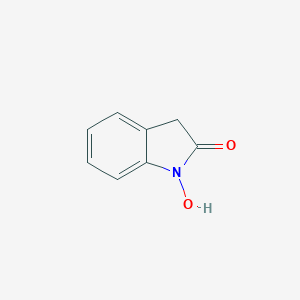
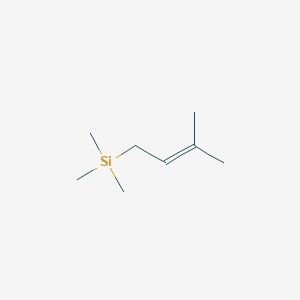
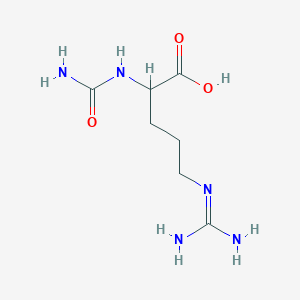
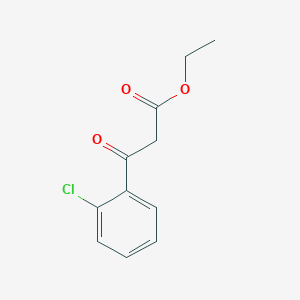
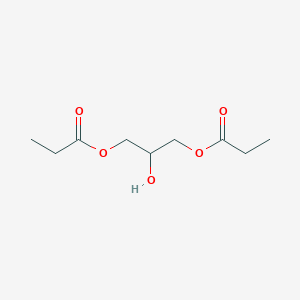
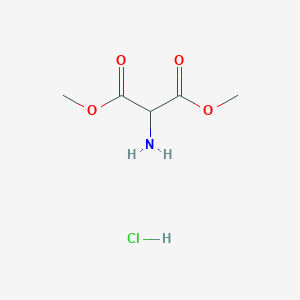

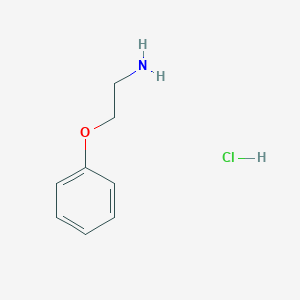
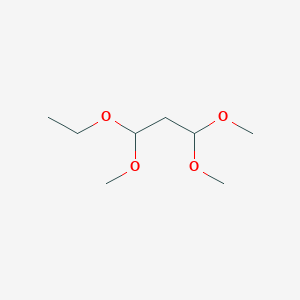
![3-[(4-nitrophenyl)carbamoylamino]propanoic acid](/img/structure/B95077.png)
